Cas no 1997359-63-3 (N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine)

N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine 化学的及び物理的性質
名前と識別子
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- N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine
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- インチ: 1S/C22H18N4/c1-2-7-16-13-18(12-15(16)6-1)24-22-19-9-3-4-10-20(19)25-21(26-22)17-8-5-11-23-14-17/h1-11,14,18H,12-13H2,(H,24,25,26)
- InChIKey: XXCCBJLQMRHXKM-UHFFFAOYSA-N
- SMILES: N(C1CC2=CC=CC=C2C1)C1=NC(C2=CN=CC=C2)=NC2C=CC=CC1=2
N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1191255-1g |
N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine |
1997359-63-3 | 95% | 1g |
$1320 | 2024-07-19 | |
eNovation Chemicals LLC | Y1191255-1g |
N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine |
1997359-63-3 | 95% | 1g |
$1320 | 2025-02-26 | |
eNovation Chemicals LLC | Y1191255-1g |
N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine |
1997359-63-3 | 95% | 1g |
$1320 | 2025-02-21 |
N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amineに関する追加情報
N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine: A Comprehensive Overview
The compound with CAS No. 1997359-63-3, known as N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinazolinamines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a quinazoline core, a pyridine substituent at the 2-position, and an indene moiety attached via an amine group at the 4-position. These structural features contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the potential of N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amines as inhibitors of various enzyme targets, particularly in the context of cancer therapy. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cell proliferation and survival pathways. This makes it a promising candidate for the development of targeted anticancer agents. Furthermore, its ability to modulate other key signaling molecules has opened up avenues for exploring its role in treating neurodegenerative diseases and inflammatory conditions.
The synthesis of CAS No. 1997359-63 involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. One common approach employs a palladium-catalyzed coupling reaction to assemble the quinazoline framework with the indene and pyridine substituents. This method ensures high yields and excellent control over the stereochemistry of the final product. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the purity and structural integrity of the synthesized compound.
In terms of pharmacokinetics, N-(2,3-dihydro-1H-inden-2-yli) derivatives have shown favorable absorption profiles in preclinical models. Studies indicate that this compound achieves optimal bioavailability when administered orally, making it suitable for systemic delivery. Additionally, its metabolic stability and low toxicity profiles further enhance its potential as a drug candidate. Ongoing research is focused on optimizing its pharmacokinetic properties to improve its efficacy in clinical settings.
The biological evaluation of this compound has revealed intriguing insights into its mechanism of action. For example, it has been shown to interact with specific protein targets through a combination of hydrogen bonding and hydrophobic interactions. Computational modeling techniques have been employed to map these interactions at atomic resolution, providing a deeper understanding of how this compound exerts its effects at the molecular level. Such insights are invaluable for guiding further optimization efforts aimed at enhancing its therapeutic potential.
Looking ahead, the development of N-(2,3-dihydroindan) derivatives like CAS No. 1997359 represents a promising direction in drug discovery research. With ongoing advancements in synthetic chemistry and molecular biology, it is anticipated that this class of compounds will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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